3-[(4-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(4-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine typically involves the following steps:
Chemical Reactions Analysis
3-[(4-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
3-[(4-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine can be compared with other triazole derivatives, such as:
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound is a precursor in the synthesis of this compound.
1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-ylmethanol: Another similar compound with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C15H12BrFN4S |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(4-fluorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12BrFN4S/c16-12-5-1-10(2-6-12)9-22-15-20-19-14(21(15)18)11-3-7-13(17)8-4-11/h1-8H,9,18H2 |
InChI Key |
ARDICPGXHDVCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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